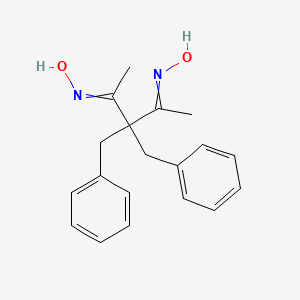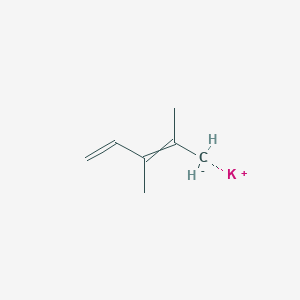
potassium;4-methanidyl-3-methylpenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;4-methanidyl-3-methylpenta-1,3-diene is an organic compound characterized by its unique structure, which includes a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-methanidyl-3-methylpenta-1,3-diene typically involves the reaction of 4-methyl-1,3-pentadiene with a potassium reagent. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Potassium;4-methanidyl-3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
科学研究应用
Potassium;4-methanidyl-3-methylpenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which potassium;4-methanidyl-3-methylpenta-1,3-diene exerts its effects involves the interaction of its conjugated diene system with various molecular targets. The conjugated system allows for delocalization of electrons, which can participate in various chemical reactions, including electrophilic addition and cycloaddition reactions .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2,4-Hexadiene: A compound with a similar structure but different substitution pattern.
Uniqueness
Potassium;4-methanidyl-3-methylpenta-1,3-diene is unique due to its specific substitution pattern and the presence of a potassium atom, which can influence its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
118398-23-5 |
|---|---|
分子式 |
C7H11K |
分子量 |
134.26 g/mol |
IUPAC 名称 |
potassium;4-methanidyl-3-methylpenta-1,3-diene |
InChI |
InChI=1S/C7H11.K/c1-5-7(4)6(2)3;/h5H,1-2H2,3-4H3;/q-1;+1 |
InChI 键 |
KPJTXTPUPQUKHF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C=C)[CH2-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



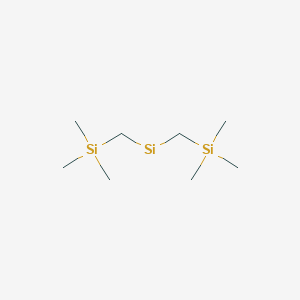
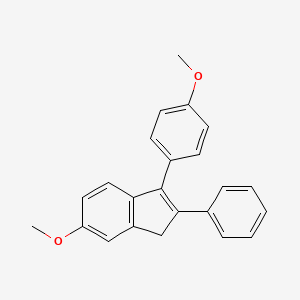
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
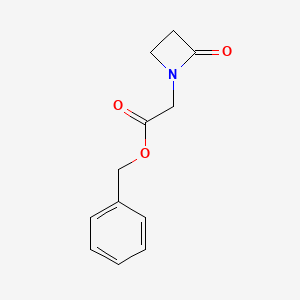

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
